molecular formula C10H15N3O4S2 B7102256 N'-[(3-methoxy-1,2-thiazol-5-yl)sulfonyl]cyclopentanecarbohydrazide

N'-[(3-methoxy-1,2-thiazol-5-yl)sulfonyl]cyclopentanecarbohydrazide

Cat. No.: B7102256
M. Wt: 305.4 g/mol
InChI Key: WEQVUUIYEVHEDA-UHFFFAOYSA-N
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Description

N’-[(3-methoxy-1,2-thiazol-5-yl)sulfonyl]cyclopentanecarbohydrazide is a synthetic organic compound featuring a thiazole ring, a sulfonyl group, and a cyclopentanecarbohydrazide moiety

Properties

IUPAC Name

N'-[(3-methoxy-1,2-thiazol-5-yl)sulfonyl]cyclopentanecarbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S2/c1-17-8-6-9(18-12-8)19(15,16)13-11-10(14)7-4-2-3-5-7/h6-7,13H,2-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQVUUIYEVHEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)S(=O)(=O)NNC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-methoxy-1,2-thiazol-5-yl)sulfonyl]cyclopentanecarbohydrazide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The thiazole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Cyclopentanecarbohydrazide Formation: The final step involves the reaction of the sulfonylated thiazole with cyclopentanecarbohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-[(3-methoxy-1,2-thiazol-5-yl)sulfonyl]cyclopentanecarbohydrazide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using sodium hydride in DMF.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, DMF, various nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a scaffold for developing new drugs due to its unique structural features.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties such as thermal stability and conductivity.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’-[(3-methoxy-1,2-thiazol-5-yl)sulfonyl]cyclopentanecarbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs.

    Sulfonyl Compounds: Sulfonylureas used in diabetes treatment.

    Cyclopentanecarbohydrazide Derivatives: Compounds with similar hydrazide moieties used in pharmaceuticals.

Uniqueness

N’-[(3-methoxy-1,2-thiazol-5-yl)sulfonyl]cyclopentanecarbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group, sulfonyl group, and cyclopentanecarbohydrazide moiety in a single molecule provides a versatile platform for further chemical modifications and applications.

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